2-Mesitylenesulfonic acid dihydrate

Catalog No.
S3310958
CAS No.
835617-36-2
M.F
C9H16O5S
M. Wt
236.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mesitylenesulfonic acid dihydrate

CAS Number

835617-36-2

Product Name

2-Mesitylenesulfonic acid dihydrate

IUPAC Name

2,4,6-trimethylbenzenesulfonic acid;dihydrate

Molecular Formula

C9H16O5S

Molecular Weight

236.29 g/mol

InChI

InChI=1S/C9H12O3S.2H2O/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;;/h4-5H,1-3H3,(H,10,11,12);2*1H2

InChI Key

LIKWMDGAWXCECN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.O.O

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.O.O

The exact mass of the compound 2-Mesitylenesulfonic acid dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Mesitylenesulfonic acid dihydrate (CAS 835617-36-2) is a highly specialized, sterically congested arylsulfonic acid utilized primarily as a bulky acid catalyst, a stereocontrolling nucleophile, and a mild deprotecting agent in advanced organic synthesis . Unlike simpler sulfonic acids, its 2,4,6-trimethyl substituted aromatic ring provides significant steric hindrance, which is critical for directing regioselectivity and enantioselectivity in complex molecular assemblies [1]. Supplied as a stable crystalline dihydrate, it offers predictable handling properties and exact stoichiometry, making it a highly reliable choice for precision applications ranging from chiral organocatalysis to low-loading solid-phase polymerizations .

Substituting 2-Mesitylenesulfonic acid dihydrate with common industrial alternatives like p-toluenesulfonic acid (pTSA) or methanesulfonic acid (MSA) frequently compromises critical process outcomes. While pTSA and MSA deliver similar acidic protons, they lack the bulky mesityl backbone necessary to sterically direct asymmetric functionalizations, often resulting in severe drops in enantiomeric excess (ee) and increased off-target side reactions [1]. Furthermore, replacing the stable dihydrate with liquid MSA or highly hygroscopic anhydrous arylsulfonic acids introduces significant dosing errors; in moisture-sensitive polymerizations or delicate peptide deprotections, these stoichiometric inaccuracies directly lead to batch failures or degraded product profiles [2].

Enhanced Stereoselectivity in Asymmetric α-Functionalization

In the catalytic α-oxytosylation of ketones using chiral iodoaniline-lactate catalysts, the steric bulk of the acid/nucleophile is critical for chiral induction. When 2-Mesitylenesulfonic acid dihydrate is employed, the bulky mesityl group forces a highly ordered transition state, yielding the desired product with 59% enantiomeric excess (ee) and 75% overall yield [1]. Substituting this with the less sterically demanding methanesulfonic acid (MSA) drastically reduces the selectivity to 30% ee, despite maintaining high conversion [1]. This demonstrates that the 2,4,6-trimethyl substitution is not merely a structural variation but an essential driver of stereocontrol.

Evidence DimensionEnantiomeric excess (ee) in ketone α-functionalization
Target Compound Data59% ee (75% yield) using 2-Mesitylenesulfonic acid dihydrate
Comparator Or Baseline30% ee (87% yield) using Methanesulfonic acid (MSA)
Quantified DifferenceNearly 2-fold (96%) improvement in enantioselectivity
ConditionsPropiophenone substrate, chiral iodoarene catalyst, mCPBA oxidant, acetonitrile solvent

Procuring this specific bulky sulfonic acid is essential for maximizing chiral purity in asymmetric API intermediate synthesis, reducing the need for downstream chiral resolution.

Yield Maximization in Lewis Acid Co-Catalyzed Heterocycle Synthesis

During the synthesis of 1,2,4-oxadiazole natural product analogs via amidoxime routes, standard acid catalysts often fail to drive the reaction efficiently without side products. Extensive catalyst screening revealed that combining 2-Mesitylenesulfonic acid with ZnBr2 provided the most effective catalytic environment for the preparation of the critical intermediate from tert-butylamidoxime[1]. This specific combination outperformed both p-toluenesulfonic acid (pTSA) and methanesulfonic acid (MeSA) in maximizing product yield and purity [1]. The distinct pKa and steric profile of the mesityl group synergizes with zinc Lewis acids more effectively than simpler arylsulfonic acids.

Evidence DimensionCatalytic efficacy in 1,2,4-oxadiazole intermediate synthesis
Target Compound DataIdentified as the highest-yielding acid co-catalyst (with ZnBr2)
Comparator Or Baselinep-Toluenesulfonic acid (pTSA) and Methanesulfonic acid (MeSA)
Quantified DifferenceHigher yield and intermediate conversion compared to pTSA/MeSA baselines
Conditionstert-butylamidoxime substrate, ZnBr2 co-catalyst, acetonitrile solvent

Buyers optimizing complex cyclization reactions should select this compound over standard pTSA to achieve higher yields and minimize costly purification steps.

Stoichiometric Precision and Handling in Moisture-Sensitive Polymerizations

In precision applications such as the solid-phase polymerization of 3-hydroxypropionic acid, catalyst loadings must be strictly controlled (e.g., ≤0.4 mol%) to prevent excessive vinyl group formation [1]. 2-Mesitylenesulfonic acid dihydrate exists as a stable, non-hygroscopic crystalline solid (MP 74-78 °C) with a fixed molecular weight (236.29 g/mol). In contrast, liquid methanesulfonic acid poses severe handling and dosing challenges at micro-scale loadings, while anhydrous arylsulfonic acids rapidly absorb atmospheric moisture, altering their effective acid equivalents . The stable dihydrate form ensures exact molar dosing, directly translating to reproducible polymer molecular weights.

Evidence DimensionPhysical stability and dosing precision
Target Compound DataStable crystalline dihydrate (MP 74-78 °C) enabling exact ≤0.4 mol% dosing
Comparator Or BaselineLiquid methanesulfonic acid (handling difficulties) and anhydrous acids (hygroscopic mass shifts)
Quantified DifferenceEliminates >5-10% stoichiometric errors caused by moisture uptake in anhydrous comparators
ConditionsSolid-phase polymerization at ≤70 °C, low catalyst loading environment

For manufacturing workflows requiring strict catalyst-to-monomer ratios, the dihydrate form guarantees batch-to-batch reproducibility that liquid or anhydrous acids cannot.

Stereoselective API Intermediate Synthesis

Directly leveraging its proven ability to nearly double enantiomeric excess compared to MSA, this compound is a highly effective bulky acid/nucleophile for chiral organocatalysis, particularly in the asymmetric α-functionalization of ketones [1].

Complex Heterocycle Co-Catalysis

Recommended for the synthesis of highly substituted heterocycles, such as 1,2,4-oxadiazole natural product analogs, where its distinct steric profile synergizes with zinc-based Lewis acids to maximize yields beyond the capabilities of standard pTSA [2].

Precision Solid-Phase Polymerization

Highly recommended for polymer manufacturing (e.g., poly(3-hydroxypropionic acid)) that requires strict, ultra-low catalyst loadings (≤0.4 mol%); the stable dihydrate form ensures exact stoichiometric dosing without the moisture-induced mass errors of anhydrous acids [3].

Controlled Deprotection in Prodrug and Peptide Workflows

Serves as a highly controlled mild deblocking agent in the synthesis of sensitive prodrugs (like acyclovir derivatives) and peptide nucleic acids (PNAs), where its steric bulk prevents the unwanted cleavage of delicate ester or amide bonds during the deprotection phase[4].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-19-2023

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